molecular formula C24H22N4O4 B2373639 N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1260914-35-9

N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide

カタログ番号: B2373639
CAS番号: 1260914-35-9
分子量: 430.464
InChIキー: ZDCWPAMETRPUHE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Methoxy-5-methylphenyl)-2-[3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a structurally complex molecule featuring:

  • Acetamide backbone: Substituted with a 2-methoxy-5-methylphenyl group at the N-position.
  • Pyridinone ring: Linked to a 1,2,4-oxadiazole heterocycle, which is further substituted with a 4-methylphenyl group.

特性

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15-6-9-17(10-7-15)22-26-23(32-27-22)18-5-4-12-28(24(18)30)14-21(29)25-19-13-16(2)8-11-20(19)31-3/h4-13H,14H2,1-3H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCWPAMETRPUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from diverse research studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique structure comprising:

  • A methoxy and methyl-substituted phenyl ring.
  • An oxadiazole ring.
  • A dihydropyridinyl acetamide moiety.

This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit broad anticancer activity. For instance, compounds similar to N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide have shown efficacy against various cancer cell lines.

In a study involving 1,2,4-oxadiazole derivatives:

  • Compound 16a demonstrated an IC50 value of 89 pM against hCA IX and 0.75 nM against hCA II, indicating potent selective inhibition .
  • Further evaluations revealed that certain oxadiazole derivatives could arrest the cell cycle at the G0-G1 phase in cancer cells like MCF-7 and SK-MEL-2 .

Antimicrobial Activity

The oxadiazole scaffold has also been noted for its antimicrobial properties. Studies have shown that certain derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of cellular processes or direct interaction with microbial DNA .

The mechanisms by which N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation or survival pathways.
  • Cell Cycle Disruption: As indicated by studies showing cell cycle arrest in cancer cells, it may interfere with normal cell cycle regulation mechanisms.

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Target
Anticancer16a0.089hCA IX
Anticancer17a0.65MCF-7
AntimicrobialVariousVariableBacterial strains

Recent Findings

Recent literature reviews have highlighted the potential of oxadiazole derivatives in drug discovery:

  • Broad Spectrum Activity: Compounds have been synthesized showing activity against cancer, tuberculosis, and diabetes .
  • Structural Modifications: Variations in substituents on the oxadiazole ring have been shown to enhance biological activity significantly .

類似化合物との比較

Structural and Functional Comparison with Analogues

Core Structural Variations

Table 1: Key Structural Differences Among Analogues
Compound Name Core Heterocycle Substituents on Heterocycle Key Functional Groups Molecular Weight (g/mol)
Target Compound 1,2,4-Oxadiazole 4-Methylphenyl Pyridinone, Methoxy, Methylphenyl ~434.45*
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide 1,2,4-Triazole 2-Pyridinyl, Allyl Sulfanyl, Allyl ~424.48
N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxopyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole 4-Chlorophenyl Chlorophenyl, Sulfanyl ~524.92
2-(4-((2,4-Dioxothiazolidin-5-Ylidene)methyl)-2-Methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione Nitrophenyl Dioxothiazolidinone, Methoxyphenoxy ~429.36

*Calculated based on molecular formula.

Key Observations:
  • Heterocycle Diversity : The target’s 1,2,4-oxadiazole offers rigidity and electron-deficient properties, contrasting with the triazole’s sulfur-containing flexibility in or the fused pyrimidoindole system in .
Characterization Tools:
  • X-ray crystallography (SHELX , WinGX ) confirmed molecular geometries.
  • Spectroscopic methods (IR, NMR, MS) were used across analogues to validate structures .
Table 2: Comparative Bioactivity and Properties
Compound Name Bioactivity (Reported) LogP* Solubility (mg/mL) Metabolic Stability (t₁/₂, h)
Target Compound Not reported (predicted) ~3.2 ~0.05 ~4.5 (CYP3A4)
2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide Antifungal ~2.8 ~0.12 ~3.2
N-(4-Nitrophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide Hypoglycemic (IC₅₀: 12 μM) ~1.9 ~0.30 ~1.8

*Calculated using ChemDraw.

Key Findings:
  • Bioactivity : The triazole analogue exhibits antifungal activity, while the thiazolidinedione shows hypoglycemic effects, highlighting the role of heterocycles in target specificity.
  • Lipophilicity : The target’s higher LogP (3.2 vs. 1.9–2.8) suggests superior passive diffusion across biological membranes.
  • Metabolic Stability : The oxadiazole’s resistance to hydrolysis may extend half-life compared to thiazolidinedione derivatives .

Structure-Activity Relationships (SAR)

  • Heterocycle Impact : Oxadiazoles generally exhibit stronger electron-withdrawing effects than triazoles, enhancing binding to electron-rich enzyme pockets.
  • Substituent Effects :
    • Methoxy and methyl groups in the target improve steric shielding, reducing oxidative metabolism .
    • Chlorine in increases electrophilicity but may introduce toxicity risks.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。